N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c1-25-17(29)12-31-20-27-18(13-6-3-2-4-7-13)19(32-20)26-16(28)11-30-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFSJKKFFNHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed via cyclocondensation reactions. A modified Hantzsch thiazole synthesis is typically employed, utilizing α-haloketones and thioamides. For example, 4-phenyl-5-amino-1,3-thiazole is synthesized by reacting phenylglyoxal monohydrate with thiourea in ethanol under reflux (72 hours, 60–65°C) . The amino group at position 5 is critical for subsequent functionalization.
Key Reaction Conditions
| Reactants | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Phenylglyoxal + Thiourea | Ethanol | Reflux | None | 78% | |
| 4-Hydroxybenzaldehyde + TGA | Acetone | Reflux | K₂CO₃ | 61% |
Synthesis of 2-[3-(Trifluoromethyl)Phenoxy]Acetamide
The phenoxyacetamido side chain is prepared separately. 3-(Trifluoromethyl)phenol reacts with chloroacetyl chloride in dichloromethane (0°C, 2 hours), followed by amidation with ammonium hydroxide .
Optimization Data
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Etherification | Chloroacetyl chloride | DCM, 0°C, 2 h | 85% |
| Amidation | NH₄OH | RT, 12 h | 92% |
Coupling of Phenoxyacetamido to Thiazole
The 5-amino group on the thiazole undergoes condensation with 2-[3-(trifluoromethyl)phenoxy]acetyl chloride. Catalytic coupling using N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature (24 hours) achieves 89% yield .
Analytical Confirmation
Final Assembly and Purification
The intermediate products are combined via a Suzuki–Miyaura cross-coupling to attach the phenyl group at position 4 of the thiazole. Palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) at 100°C (18 hours) facilitate this step . Recrystallization from ethanol yields colorless needles (m.p. 430–431 K) .
Catalytic Efficiency
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 100°C | 75% |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents on the thiazole necessitate longer reaction times for amidation .
-
Trifluoromethyl Stability : The CF₃ group requires inert atmospheres during coupling to prevent decomposition .
-
Regioselectivity : Thiazole functionalization at position 5 is favored due to the amino group’s nucleophilicity .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:
Oxidation: Mild oxidizing agents may modify the sulfanyl or phenyl groups.
Reduction: Suitable conditions can reduce specific functional groups, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. Solvents like ethanol or DMF (dimethylformamide) are often used to facilitate these reactions.
Major Products Formed: Oxidation might lead to sulfoxide or sulfone derivatives. Reduction can produce different amine-containing compounds, and substitution can introduce various functional groups, enhancing the compound's utility.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in the field of anticancer research . Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and exert its effects on cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds similar to N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide show promising results against breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Thiazole derivatives are known to possess antimicrobial properties, making them candidates for developing new antibiotics.
Research Findings
Recent studies have highlighted the effectiveness of thiazole compounds against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell wall synthesis and function, leading to cell death.
Drug Development
The compound may serve as a lead molecule in drug development , particularly as a scaffold for synthesizing more potent derivatives. Researchers are investigating modifications that could enhance its pharmacokinetic properties while maintaining or improving its biological activity.
Table: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl group | Increased lipophilicity | |
| Sulfanyl linkage | Enhanced cytotoxicity | |
| Acetamido group | Improved solubility |
Mechanistic Studies
Understanding the mechanism by which this compound exerts its effects is crucial for its application in therapeutics. Mechanistic studies focus on its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.
Insights from Mechanistic Studies
Research has shown that thiazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. These findings suggest potential roles in combination therapies for cancer treatment.
Mechanism of Action
This compound functions through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins where it may act as an inhibitor or modulator.
Pathways Involved: Depending on its specific use, it can impact pathways related to signal transduction, metabolic regulation, or other critical biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core motifs with several acetamide-thiazole derivatives (Table 1). Key structural variations influence physicochemical and biological properties:
Key Observations :
- Trifluoromethyl Groups: The 3-(trifluoromethyl)phenoxy group in the target compound enhances electron-withdrawing effects and lipophilicity compared to non-fluorinated analogues (e.g., ’s pyridinyl substituent) .
- Thiazole vs.
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (S–) linkages (target compound, ) improve metabolic stability over sulfonyl (–SO2–) groups, which may increase polarity and excretion rates .
Pharmacological and Spectroscopic Comparisons
Anti-Exudative Activity
Acetamide derivatives with thiazole/oxadiazole cores (e.g., ’s 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) show dose-dependent anti-exudative effects. At 10 mg/kg, these compounds achieved 30–50% inhibition in rodent models, comparable to diclofenac sodium (8 mg/kg) . The target compound’s trifluoromethyl group may enhance potency due to increased membrane permeability.
NMR and MS Spectral Profiling
- NMR: Analogues like compounds 1 and 7 () display nearly identical proton chemical shifts except in regions influenced by substituents (e.g., 3-(trifluoromethyl)phenoxy). This suggests the target compound’s core structure aligns with established derivatives, with substituent-driven shifts in regions A (39–44 ppm) and B (29–36 ppm) .
- Mass Spectrometry : Molecular networking () clusters compounds by fragmentation patterns (cosine scores >0.8 indicate structural similarity). The target compound’s MS/MS profile would likely cluster with other thiazole-acetamides (e.g., ’s ureido-thiazole), aiding dereplication .
Q & A
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
To confirm the structure, employ:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR to resolve substituent environments (e.g., trifluoromethyl, thiazole, and acetamide groups). Compare chemical shifts with analogs like N-(4-chloro-2-nitrophenyl) derivatives .
- X-ray Crystallography : Resolve steric interactions and intermolecular bonding (e.g., hydrogen bonds between thiazole sulfurs and acetamide groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the trifluoromethylphenoxy moiety .
Q. What synthetic routes are documented for analogous thiazole-acetamide compounds?
Key steps include:
- Thiazole Ring Formation : Cyclize thiourea intermediates with α-haloketones under reflux (e.g., ethanol/acetic acid, 80°C) .
- Sulfanyl Acetamide Coupling : Use nucleophilic substitution (e.g., thiol-disulfide exchange) to attach the sulfanylacetamide group to the thiazole core .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. How can steric hindrance from the trifluoromethylphenoxy group be mitigated during synthesis?
Optimize reaction conditions:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalysts : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky substituents .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of thermally sensitive intermediates .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?
- Conformational Analysis : Perform variable-temperature NMR to assess dynamic effects (e.g., rotation of the phenyl group) .
- Density Functional Theory (DFT) : Compare calculated NMR shifts with experimental values to validate electron-withdrawing effects of the trifluoromethyl group .
- Hirshfeld Surface Analysis : Use crystallographic data to identify non-covalent interactions (e.g., C–H⋯O bonds) that DFT might overlook .
Q. What strategies improve the stability of hygroscopic intermediates during synthesis?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture absorption .
- Lyophilization : Freeze-dry intermediates with high surface area (e.g., amorphous powders) .
- Stabilizing Agents : Add molecular sieves or desiccants (e.g., MgSO) during storage .
Q. What in vitro models are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Microbial Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria, referencing thiazole derivatives’ known antimicrobial profiles .
- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., β-lactamase or kinase inhibition) to probe interactions with the acetamide-thiazole scaffold .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines to assess selectivity indices .
Data Contradiction and Optimization
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?
- Co-solvent Systems : Use DMSO-water gradients (10–90%) to determine solubility limits via UV-Vis spectroscopy .
- LogP Calculations : Compare experimental partition coefficients (e.g., shake-flask method) with computational predictions (e.g., XLogP3) .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group) .
Structural and Functional Insights
Q. How does the trifluoromethylphenoxy group influence electronic properties?
- Hammett Analysis : Measure substituent effects on reaction rates (e.g., SNAr reactions) to quantify electron-withdrawing strength .
- Cyclic Voltammetry : Assess redox behavior of the thiazole ring in the presence of the trifluoromethyl group .
Q. What crystallographic packing interactions are critical for stability?
- Intermolecular Hydrogen Bonds : Analyze head-to-tail acetamide-thiazole interactions (e.g., C=O⋯H–N) .
- π-π Stacking : Measure distances between phenyl and thiazole rings (typically 3.5–4.0 Å) .
Methodological Tables
Q. Table 1. Key Characterization Parameters
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: P2/c, Z = 4 | |
| NMR (DMSO-d6) | δ 2.45 (s, CH), δ 7.85 (m, Ph) | |
| HRMS | m/z 495.0821 [M+H] (calc. 495.080) |
Q. Table 2. Solubility Optimization
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, inert atm |
| Ethanol/Water (1:1) | 12 | 40°C, stirred |
| Phosphate Buffer | 0.8 | pH 7.4, 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
